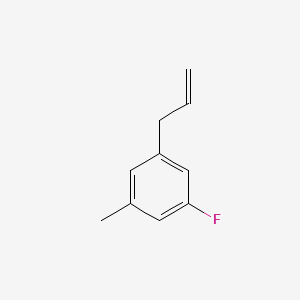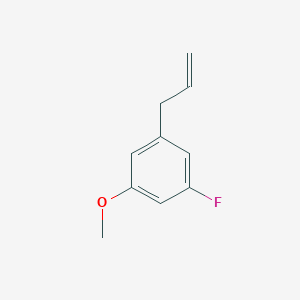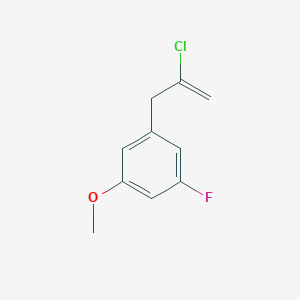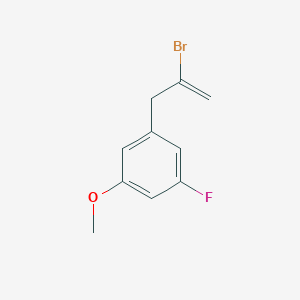![molecular formula C11H11F3 B3314783 2-甲基-3-[(2-三氟甲基)苯基]-1-丙烯 CAS No. 951889-33-1](/img/structure/B3314783.png)
2-甲基-3-[(2-三氟甲基)苯基]-1-丙烯
描述
Synthesis Analysis
The synthesis of similar compounds often involves the use of trifluoromethylpyridines . For instance, 2-Methyl-3-trifluoromethylaniline, a related compound, is used as a reactant in the synthesis of methylguanidine derivatives . Another synthesis method involves the reaction of methyl 2- [3- (trifluoromethyl)phenyl]-4 H -furo [3,2- b ]pyrrole-5-carboxylate with methyl iodide, benzyl chloride, or acetic anhydride .Chemical Reactions Analysis
The chemical reactions involving similar compounds are diverse. For instance, methyl 2- [3- (trifluoromethyl)phenyl]-4 H -furo [3,2- b ]pyrrole-5-carboxylate reacts with methyl iodide, benzyl chloride, or acetic anhydride to give N-substituted products .科学研究应用
有机合成与反应
5-[3-(三氟甲基)苯基]呋喃-2-甲醛的反应:本研究重点关注 5-[3-(三氟甲基)苯基]呋喃-2-甲醛与含活性甲基或亚甲基的化合物之间的 Knoevenagel 缩合反应。它重点介绍了微波辐射对这些反应的影响,展示了通过热解和连续化学反应合成 2-[3-(三氟甲基)苯基)]-4H-呋喃[3,2-b]吡咯-5-羧酸甲酯和其他相关化合物的途径 (Gajdoš, Miklovič, & Krutošíková, 2006)。
1-[3-(三氟甲基)苯基]-2-丙酮的合成:展示了通过格氏反应从 1-溴-3-(三氟甲基)苯合成,总收率达到 82.5%。这项工作展示了利用 2-甲基-3-[(2-三氟甲基)苯基]-1-丙烯通过创新合成途径制备酮的潜力 (Lin-lin, 2009)。
材料科学
聚合催化剂:对部分氟化双膦配体的非对称钯配合物的研究表明,它们作为催化剂的效率很高,可生产超高分子量的柔性丙烯/CO 共聚物材料。这突出了氟化苯基化合物在增强聚合催化剂性能以开发先进材料中的作用 (Meier 等,2003)。
催化
Diels-Alder 反应:对 1-乙氧基-3-三氟甲基-1,3-丁二烯及其同类物作为 Diels-Alder 组分的的研究为功能化的(三氟甲基)苯和-吡啶提供了一个入口。这项研究证明了氟化苯基化合物在促进合成化学中至关重要的环加成反应中的多功能性 (Volle & Schlosser, 2002)。
安全和危害
生化分析
Biochemical Properties
2-Methyl-3-[(2-trifluoromethyl)phenyl]-1-propene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between 2-Methyl-3-[(2-trifluoromethyl)phenyl]-1-propene and cytochrome P450 can lead to the formation of reactive intermediates, which may further interact with other biomolecules such as proteins and nucleic acids. These interactions can result in modifications to the structure and function of these biomolecules, potentially altering their activity and stability .
Cellular Effects
The effects of 2-Methyl-3-[(2-trifluoromethyl)phenyl]-1-propene on cellular processes are diverse and can vary depending on the cell type. In hepatocytes, for example, this compound has been observed to induce oxidative stress by generating reactive oxygen species (ROS). This oxidative stress can lead to the activation of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in regulating cell growth, differentiation, and apoptosis. Additionally, 2-Methyl-3-[(2-trifluoromethyl)phenyl]-1-propene can influence gene expression by modulating the activity of transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which plays a crucial role in the inflammatory response .
Molecular Mechanism
At the molecular level, 2-Methyl-3-[(2-trifluoromethyl)phenyl]-1-propene exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity. For instance, the binding of 2-Methyl-3-[(2-trifluoromethyl)phenyl]-1-propene to cytochrome P450 can result in the inhibition of its enzymatic activity, thereby affecting the metabolism of other substrates. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-3-[(2-trifluoromethyl)phenyl]-1-propene can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or elevated temperatures. Over time, the degradation products of 2-Methyl-3-[(2-trifluoromethyl)phenyl]-1-propene may exhibit different biochemical properties and cellular effects compared to the parent compound. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including sustained oxidative stress and chronic inflammation .
Dosage Effects in Animal Models
The effects of 2-Methyl-3-[(2-trifluoromethyl)phenyl]-1-propene in animal models are dose-dependent. At low doses, this compound may exhibit minimal toxicity and can be metabolized efficiently by the liver. At higher doses, 2-Methyl-3-[(2-trifluoromethyl)phenyl]-1-propene can induce significant toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are often associated with the accumulation of reactive intermediates and the induction of oxidative stress. Threshold effects have been observed, where a certain dosage level must be reached before toxic effects become apparent .
Metabolic Pathways
2-Methyl-3-[(2-trifluoromethyl)phenyl]-1-propene is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The metabolism of this compound can lead to the formation of various metabolites, some of which may retain biological activity. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering the levels of key metabolites within the cell. The metabolic pathways of 2-Methyl-3-[(2-trifluoromethyl)phenyl]-1-propene are complex and can vary depending on the specific isoforms of cytochrome P450 involved .
Transport and Distribution
The transport and distribution of 2-Methyl-3-[(2-trifluoromethyl)phenyl]-1-propene within cells and tissues are facilitated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, 2-Methyl-3-[(2-trifluoromethyl)phenyl]-1-propene can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue-specific expression of transporters .
Subcellular Localization
The subcellular localization of 2-Methyl-3-[(2-trifluoromethyl)phenyl]-1-propene is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through the presence of targeting signals or post-translational modifications. The localization of 2-Methyl-3-[(2-trifluoromethyl)phenyl]-1-propene within these compartments can influence its interactions with other biomolecules and its overall biochemical activity. For example, the accumulation of this compound in the mitochondria can lead to the disruption of mitochondrial function and the induction of apoptosis .
属性
IUPAC Name |
1-(2-methylprop-2-enyl)-2-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3/c1-8(2)7-9-5-3-4-6-10(9)11(12,13)14/h3-6H,1,7H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGPKYYXGMBTSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC=CC=C1C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901215322 | |
| Record name | 1-(2-Methyl-2-propen-1-yl)-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901215322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951889-33-1 | |
| Record name | 1-(2-Methyl-2-propen-1-yl)-2-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951889-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Methyl-2-propen-1-yl)-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901215322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-Methyl-3-[(2-methylthio)phenyl]-1-propene](/img/structure/B3314759.png)
![2-Methyl-3-[(4-methylthio)phenyl]-1-propene](/img/structure/B3314770.png)
![2-Bromo-3-[(2-trifluoromethyl)phenyl]-1-propene](/img/structure/B3314777.png)
![2-Chloro-3-[(3-trifluoromethyl)phenyl]-1-propene](/img/structure/B3314788.png)
![2-Chloro-4-[(3-trifluoromethyl)phenyl]-1-butene](/img/structure/B3314795.png)
![2-Bromo-3-[(3-trifluoromethyl)phenyl]-1-propene](/img/structure/B3314799.png)
